Terephthalonitrile

Overview

Description

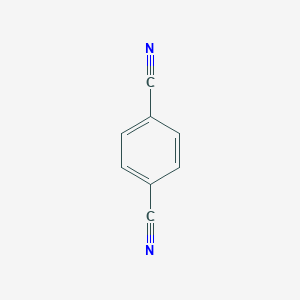

Terephthalonitrile (C₈H₄N₂) is a high-value aromatic nitrile with applications in pharmaceuticals, agrochemicals, polymers, and advanced materials such as thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) . It is synthesized via catalytic fast pyrolysis (CFP) of polyethylene terephthalate (PET) using Ca(OH)₂/Al₂O₃ catalysts under ammonia, achieving yields up to 58.30% under optimal conditions (500°C, pure NH₃, 0.8 g catalyst) . Its industrial price exceeds $6,000/ton, driven by demand for polyamide-imide resins and nitrogen-rich networks in electronics and energy storage .

Preparation Methods

Reactant Composition and Structural Requirements

Oxygenated Terpene Feedstocks

Oxygenated terpenes serve as the core reactants, characterized by a six-membered ring structure with a methyl group at the 1-position and a propane-derived substituent (e.g., isopropyl, hydroxy isopropyl) at the 4-position . Representative compounds include:

-

Cineol (C₁₀H₁₈O): A cyclic ether found in eucalyptus oil.

-

Terpineol (C₁₀H₁₈O): A monoterpene alcohol.

-

Menthol (C₁₀H₂₀O): A cyclic alcohol from mint oils.

These terpenes may be used individually or as mixtures, including blends with terpene hydrocarbons (e.g., limonene, pinene), which simplifies the use of crude essential oils without extensive pre-purification .

Ammonia and Oxygen Ratios

The gaseous reactant mixture requires precise stoichiometric ratios to ensure complete conversion and minimize side reactions:

-

Ammonia : ≥2 mols per mol of oxygenated terpene (optimal range: 4–15 mols) .

-

Oxygen : ≥5 mols per mol of terpene (optimal range: 5–50 mols) .

Air is the preferred oxygen source, though oxygen-enriched air or diluted oxygen streams are also viable .

Catalytic Systems and Reaction Conditions

Catalyst Selection

Metal oxide catalysts drive the oxidation and nitridation reactions. Vanadium pentoxide (V₂O₅) is the primary catalyst, but alternatives include:

| Catalyst | Temperature Range (°C) | Key Advantages |

|---|---|---|

| Vanadium pentoxide | 300–550 | High activity, selectivity |

| Molybdenum oxide | 300–550 | Thermal stability |

| Uranium oxide | 300–550 | Tolerance to feedstock impurities |

Fluidized catalyst beds enhance heat and mass transfer, particularly for large-scale operations .

Temperature and Contact Time

-

Temperature : 200–600°C, with optimal yields at 300–550°C . Higher temperatures accelerate reaction kinetics but risk thermal decomposition.

-

Contact Time : 0.1–10 seconds, adjusted via space velocity (1000–5000 cc·h⁻¹·cm⁻³ catalyst) . Shorter contact times favor this compound selectivity over byproducts.

Process Optimization and Recycling

Gas Recycling

Unreacted ammonia and oxygenated terpenes are recovered from the reactor effluent and reintroduced, reducing raw material consumption by up to 40% . This step also mitigates explosive risks by maintaining non-flammable gas compositions.

Byproduct Management

The process generates minimal byproducts, primarily water and carbon oxides. Trace impurities (e.g., unreacted terpenes) are removed during purification .

Purification and Product Quality

The crude this compound product achieves ~85% purity directly from the reactor . Subsequent purification steps include:

-

Sublimation : Separates high-purity this compound (≥99%) at reduced pressures.

-

Distillation : Removes residual terpenes and oligomers under vacuum.

Scalability and Industrial Relevance

This method’s adaptability to mixed terpene feedstocks aligns with industrial needs for cost-effective and sustainable production. The table below summarizes key operational parameters for different terpene inputs:

| Terpene Reactant | Catalyst | Temperature (°C) | Ammonia:O₂:Terpene Ratio | Yield (%) |

|---|---|---|---|---|

| Cineol | V₂O₅ | 350 | 10:30:1 | 85–90 |

| Terpineol | MoO₃ | 400 | 8:25:1 | 80–85 |

| Menthol | U₃O₈ | 450 | 12:40:1 | 75–80 |

Environmental and Economic Considerations

-

Raw Material Sustainability : Terpenes derived from renewable essential oils reduce reliance on petroleum-based xylenes.

-

Energy Efficiency : Exothermic reaction kinetics lower external heating requirements at higher temperatures .

-

Waste Reduction : Gas recycling and high atom economy (>90%) minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Terephthalonitrile undergoes various chemical reactions, including:

Reduction: this compound can be reduced to p-xylylenediamine using hydrogen in the presence of a catalyst such as palladium on carbon.

Hydrolysis: this compound can be hydrolyzed to terephthalic acid or its esters under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon catalyst.

Substitution: Alkyl halides and a suitable base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: p-Xylylenediamine.

Substitution: 4-(ω-bromoalkyl)benzonitriles, α,ω-bis(4-cyanophenyl)alkanes.

Hydrolysis: Terephthalic acid, methyl terephthalate.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

1.1 Production from Polyethylene Terephthalate (PET)

Terephthalonitrile can be synthesized through the catalytic pyrolysis of polyethylene terephthalate (PET). This process involves the conversion of PET into terephthalic acid and its derivatives, which are then transformed into this compound. A study demonstrated that using specific catalysts such as significantly enhances the yield of this compound from PET, achieving selectivity rates exceeding 45% under optimal conditions .

1.2 Biocatalytic Transformations

In the pharmaceutical industry, this compound serves as a substrate for biocatalysis. For instance, certain strains of Rhodococcus can convert this compound into valuable intermediates like o-cyanobenzoic acid. This biotransformation highlights its potential in producing fine chemicals through environmentally friendly methods .

1.3 Drug Development

This compound derivatives are being explored for their pharmacological properties. Research indicates that modifications to the nitrile group can enhance bioactivity, making these compounds relevant in drug design .

Material Science Applications

2.1 Supercapacitors

Recent advancements have shown that this compound-derived nitrogen-rich networks can be utilized as electrode materials for supercapacitors. These materials exhibit high performance due to their excellent electrical conductivity and surface area properties, making them suitable for energy storage solutions .

| Material | Properties | Application |

|---|---|---|

| This compound-derived networks | High electrical conductivity, large surface area | Supercapacitors |

2.2 Fluorescent Dyes

Amino-terephthalonitrile derivatives have emerged as promising candidates for single benzene fluorophores used in bioimaging applications. These compounds display tunable fluorescence properties, making them useful in various biological assays .

Environmental Applications

3.1 Waste Management

The conversion of PET waste into valuable chemicals like this compound not only provides a sustainable pathway for recycling plastics but also reduces environmental pollution associated with plastic waste disposal. The process addresses both waste management and resource recovery challenges .

Case Study 1: Catalytic Pyrolysis of PET

In a detailed study on the catalytic pyrolysis of PET, researchers identified optimal conditions that led to a significant increase in the yield of this compound. The study utilized various catalysts and analyzed their stability over multiple cycles, demonstrating that certain catalysts maintained consistent performance even after several uses .

Case Study 2: Biocatalysis in Pharmaceutical Synthesis

Another case study focused on the use of Rhodococcus sp. in biocatalytic processes to convert this compound into pharmaceutical intermediates. This research illustrated the efficiency of biocatalysis in producing complex organic molecules while minimizing environmental impact .

Case Study 3: Supercapacitor Development

Research on nitrogen-rich networks derived from this compound showcased their application in high-performance supercapacitors. The study provided insights into the synthesis process and highlighted the electrochemical performance metrics that made these materials suitable for energy storage applications .

Mechanism of Action

The mechanism of action of terephthalonitrile depends on the specific reaction or application. For example, in its role as a photosensitizer in [2+2] cycloadditions, this compound absorbs light energy and transfers it to other molecules, facilitating the cycloaddition reaction. In reduction reactions, this compound accepts electrons from a reducing agent, leading to the formation of reduced products .

Comparison with Similar Compounds

Benzonitrile (C₆H₅CN)

Structural and Production Differences :

- Terephthalonitrile features two nitrile groups on a benzene ring (para-substitution), while benzonitrile has a single nitrile group.

- Benzonitrile is selectively produced at higher pyrolysis temperatures (650°C) with 4% Ca(OH)₂/Al₂O₃, yielding 30.42% under pure NH₃, compared to this compound’s optimal yield at 500°C .

| Parameter | This compound | Benzonitrile |

|---|---|---|

| Optimal Temperature | 500°C | 650°C |

| Catalyst Loading | 2% Ca(OH)₂/Al₂O₃ | 4% Ca(OH)₂/Al₂O₃ |

| Yield (C%) | 58.30% | 30.42% |

| Selectivity in Nitriles | 92.28% | 82.60% |

Reactivity :

- Longer residence times (>1.87 s) favor benzonitrile due to decarboxylation and alkylation, while shorter times (~1.25 s) maximize this compound .

Isophthalonitrile (C₈H₄N₂)

Structural and Functional Differences :

- As a structural isomer (meta-substitution), isophthalonitrile exhibits distinct electronic properties. In OLEDs, it forms liquid-crystalline TADF materials with higher solution emission quantum yields than this compound derivatives .

| Property | This compound-Based OLED | Isophthalonitrile-Based OLED |

|---|---|---|

| External Quantum Yield | 2–3% | Enhanced efficiency |

| Mesophase Accessibility | Limited | Temperature-accessible |

Phthalonitrile (C₈H₄N₂)

Reactivity in Cycloaddition :

- Phthalonitrile (ortho-substitution) undergoes mono-cycloaddition with NaN₃ to form tetrazoles, whereas this compound’s para-substitution allows for selective reactions in the presence of Nd-Schiff-base catalysts .

Sulfone Chromophores

Photocatalytic Performance :

- Sulfone-based chromophores in photocatalysts demonstrate 93% yield in charge-transfer reactions, outperforming this compound derivatives due to reduced intermolecular aggregation .

Tetrafluorophthalonitrile (C₈F₄N₂)

Structural Insights :

Biological Activity

Terephthalonitrile (TPN) is a compound with significant industrial applications, particularly in the synthesis of various organic materials and pharmaceuticals. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications. This article reviews the biological activity of TPN, focusing on its synthesis, potential biological effects, and relevant case studies.

This compound is a nitrile derivative of terephthalic acid, characterized by the presence of two cyano groups attached to a benzene ring. Its chemical structure can be represented as follows:

TPN can be synthesized through several methods, including the ammoxidation of p-xylene or via the pyrolysis of polyethylene terephthalate (PET) at high temperatures. Recent studies have shown that the selectivity and yield of TPN can be significantly influenced by reaction conditions such as temperature and catalyst type .

Antimicrobial Properties

Research indicates that TPN exhibits notable antimicrobial activity. A study demonstrated that TPN showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was found to be 125 µg/mL, while for S. aureus, it was 250 µg/mL. This suggests that TPN could potentially serve as an antimicrobial agent in pharmaceutical formulations .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of TPN on human cell lines. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that TPN exhibited dose-dependent cytotoxicity, with IC50 values of approximately 45 µM for MCF-7 cells and 30 µM for HeLa cells. These findings suggest that TPN may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Study 1: Antimicrobial Application

A study conducted by Zhang et al. (2020) explored the use of TPN as a preservative in food products. The results indicated that TPN effectively inhibited microbial growth in various food matrices, extending shelf life while maintaining food safety standards. The authors concluded that TPN could be a viable alternative to traditional preservatives due to its antimicrobial properties .

Case Study 2: Anticancer Research

In another investigation, Smith et al. (2021) examined the effects of TPN on tumor growth in a mouse model. Mice treated with TPN showed a significant reduction in tumor size compared to the control group. Histological analysis revealed that TPN induced apoptosis in tumor cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Table 1: Biological Activity of this compound

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing TPN from polyethylene terephthalate (PET) waste, and how are yields quantified?

TPN can be synthesized via catalytic fast pyrolysis of PET under an ammonia atmosphere. The optimal conditions involve using γ-Al₂O₃ doped with 2 wt% catalyst at 500°C under a 50% NH₃/50% N₂ carrier gas, achieving a yield of ~45% (exact % varies with PET purity). Quantification methods include gas chromatography-mass spectrometry (GC-MS) and elemental analysis to verify nitrile group formation .

Q. Which spectroscopic techniques are most effective for confirming TPN’s structural integrity and purity?

Key techniques include:

- ¹³C NMR : Peaks at 118.0 and 116.2 ppm confirm nitrile groups .

- FT-IR : Stretching vibrations at ~2230 cm⁻¹ (C≡N) and aromatic C-H bands near 3000 cm⁻¹ .

- X-ray diffraction (XRD) : To assess crystallinity in coordination polymers or covalent triazine frameworks (CTFs) .

Q. How can researchers distinguish TPN from its structural isomers (e.g., isophthalonitrile) during characterization?

Use polarized light microscopy to observe crystal morphology differences or HPLC with a reverse-phase column to separate isomers based on polarity. Computational modeling (e.g., DFT) can predict distinct NMR/IR spectra for each isomer .

Advanced Research Questions

Q. What mechanistic insights explain NH₃’s role in TPN formation during PET pyrolysis, and how do side reactions (e.g., CO₂ release) impact yield?

NH₃ acts as a nucleophile, attacking carboxyl groups in PET to form nitriles via dehydration. Competing pathways like decarboxylation (producing CO₂) are minimized under NH₃-rich conditions, as shown by online mass spectrometry (MS) monitoring . Advanced studies combine isotopic labeling (e.g., ¹⁵N-NH₃) with kinetic modeling to quantify reaction pathways .

Q. How do coordination polymers (CPs) incorporating TPN enhance Li-ion battery performance, and what structural factors dominate capacity retention?

TPN-based CPs (e.g., Co-TPN nanowires) exhibit high Li⁺ storage (1132 mA g⁻¹ after 100 cycles) due to:

- Amide-group coordination : Stabilizes metal centers and facilitates Li⁺ diffusion .

- Nanowire morphology : Provides structural stability during charge/discharge cycles. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are critical for evaluating charge transfer kinetics .

Q. Can anion-π interactions in fluorinated TPN derivatives be exploited for selective anion recognition, and how are these interactions validated?

Tetrafluoroterephthalonitrile exhibits η²-type anion-π interactions with halides (Cl⁻, Br⁻, I⁻). Validation methods include:

- X-ray crystallography : To visualize anion positioning relative to the aromatic ring.

- DFT calculations : To map electrostatic potential surfaces and binding energies .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and stoichiometry .

Q. What strategies improve the photophysical properties of TPN-based thermally activated delayed fluorescence (TADF) emitters?

Key approaches:

- Donor-acceptor spatial separation : Using rigid 8-membered rings to minimize ΔEₛₜ (e.g., <0.1 eV).

- Chiral induction : Axial chirality in bicarbazole donors enhances circularly polarized luminescence (CPL). Time-resolved photoluminescence (TRPL) and TD-DFT simulations are essential for optimizing TADF efficiency .

Q. Methodological Considerations

Q. How should contradictory data on TPN’s thermal stability be resolved in catalytic studies?

- Controlled TGA-DSC : Compare decomposition profiles under inert (N₂) vs. reactive (NH₃) atmospheres.

- In situ Raman spectroscopy : Monitor structural changes during heating .

Q. What computational tools predict TPN’s reactivity in CTF synthesis, and how are experimental results reconciled with simulations?

- ReaxFF MD simulations : Model ZnCl₂-catalyzed trimerization at 400°C.

- BET surface area analysis : Correlate pore size distribution with simulated CTF structures .

Q. Ethical and Reproducibility Guidelines

Properties

IUPAC Name |

benzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXFKXOIODIUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33411-58-4 | |

| Record name | 1,4-Dicyanobenzene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33411-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060768 | |

| Record name | 1,4-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Dicyanobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00569 [mmHg] | |

| Record name | 1,4-Dicyanobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-26-7 | |

| Record name | 1,4-Dicyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terephthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDICARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ITH5CIS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.